3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a trimethylphenoxy group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents.
Attachment of the trimethylphenoxy group: This can be done through nucleophilic substitution reactions, where the oxadiazole ring is reacted with a trimethylphenoxy compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the trimethylphenoxy group, which may affect its chemical properties and biological activity.
5-(2,3,5-Trimethylphenoxy)-1,2,4-oxadiazole: Lacks the chlorophenyl group, which may influence its reactivity and applications.
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a trimethylphenoxy group, which may alter its properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-12(2)13(3)16(9-11)22-10-17-20-18(21-23-17)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
HVEJFVRHJZZCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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